molecular formula C19H21BrN6O4 B4583530 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B4583530
M. Wt: 477.3 g/mol
InChI Key: VKCCLNSHXUFSAS-UHFFFAOYSA-N
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Description

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H21BrN6O4 and its molecular weight is 477.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is 476.08077 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with structural similarities to the specified chemical have been synthesized and evaluated for their potential biological activities. For example, novel pyrazolopyrimidines derivatives were synthesized and screened for their anticancer and anti-5-lipoxygenase agents, showing promising cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as significant 5-lipoxygenase inhibition activities. This indicates the potential of these compounds in cancer therapy and inflammation treatment (Rahmouni et al., 2016).

Antimicrobial and Anticancer Activity

Further research into 1,2,4‐Oxadiazole derivatives containing 2‐H‐Pyranopyridine‐2‐one moiety revealed expectations of enhanced hypertensive activity, suggesting these compounds could be beneficial in treating hypertension (Kumar & Mashelker, 2007). Additionally, alkylating nucleosides incorporating bromomethylpyrazole demonstrated significant cytostatic activity against HeLa cell cultures, highlighting their potential in chemotherapy (García-López, Herranz, & Alonso, 1979).

CCR5 Antagonist Synthesis

The synthesis of an orally active CCR5 antagonist showcases the practical application of similar compounds in developing therapeutic agents against diseases such as HIV, where CCR5 plays a critical role (Ikemoto et al., 2005).

Novel Synthesis and Antimicrobial Activity

Research into substituted-thiazole-2-semicarbazides led to the synthesis of novel compounds with significant antimicrobial activity. This work underscores the importance of exploring new chemical structures for potential use in combating microbial resistance (Basavarajaiah & Mruthyunjayaswamy, 2008).

properties

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]-N-[2-[[2-(2,3-dimethylphenoxy)acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN6O4/c1-12-4-3-5-15(13(12)2)29-11-17(27)21-6-7-22-18(28)19-24-16(25-30-19)10-26-9-14(20)8-23-26/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCCLNSHXUFSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

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